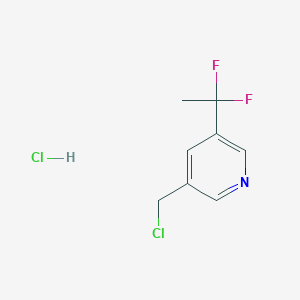

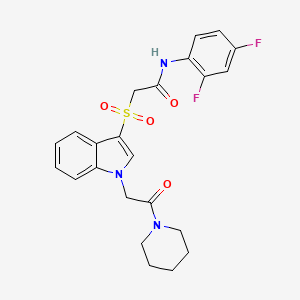

![molecular formula C19H21N3O6S2 B2686110 methyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 886954-07-0](/img/structure/B2686110.png)

methyl 3-carbamoyl-2-(3-(phenylsulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and thiophene rings, and the attachment of the various functional groups (such as the carbamoyl and propanamido groups). Techniques such as Suzuki–Miyaura coupling or protodeboronation of pinacol boronic esters might be involved.Scientific Research Applications

Anticancer Activity

The synthesis of this compound involves a chemoselective Michael reaction, resulting in a series of derivatives. These derivatives were tested for their antiproliferative activity against human cancer cell lines. Notably, 10 active compounds demonstrated impressive IC50 values (ranging from 1.9 to 7.52 μg/mL) against the HCT-116 cell line, and 17 active compounds exhibited similar potency (IC50 values ranging from 2.3 to 6.62 μg/mL) against the MCF-7 cell line. These results are comparable to the reference drug doxorubicin .

Thymidylate Synthase Inhibition

In silico studies using molecular docking revealed that the quinoxaline ring in this compound serves as a suitable scaffold. It carries a peptidomimetic side chain at position 3, which contributes to its binding affinity to the human thymidylate synthase allosteric site. This finding suggests potential applications in cancer therapy by targeting this critical enzyme .

Antitumor Properties

Given the success of quinazoline derivatives (such as gefitinib, erlotinib, lapatinib, and raltitrexed) in cancer treatment, the quinoxaline moiety in this compound holds promise as an antitumor agent. Further investigations are warranted to explore its efficacy and safety profiles .

Acute Respiratory Distress Syndrome (ARDS)

Interestingly, benzenesulfonic acid derivatives related to this compound were evaluated as competitive inhibitors of human neutrophil elastase (hNE). Compound 4f showed moderate inhibitory activity, suggesting a potential role in treating ARDS .

Drug Delivery Systems

The unique structural features of this compound, including the carbamoyl and sulfonyl groups, make it an intriguing candidate for drug delivery systems. Researchers are exploring its use as a carrier for targeted drug delivery to specific tissues or cells .

Synthetic Methodology

The convenient synthesis of this compound from readily available starting materials highlights its potential as a building block in synthetic chemistry. Its novel thiation method for producing the parent thione adds to its versatility .

properties

IUPAC Name |

methyl 2-[3-(benzenesulfonyl)propanoylamino]-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S2/c1-28-19(25)22-9-7-13-14(11-22)29-18(16(13)17(20)24)21-15(23)8-10-30(26,27)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,20,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPUVXULWBJEIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]naphthalene-1-sulfonamide](/img/structure/B2686031.png)

![N-(2,5-dimethoxybenzyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2686032.png)

![(E)-4-(Dimethylamino)-N-[3-hydroxy-3-(5-methylthiophen-2-yl)propyl]-N-methylbut-2-enamide](/img/structure/B2686034.png)

![3-(1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2686039.png)

![N-[2-Pyrrolidin-1-yl-2-(1,3-thiazol-2-yl)ethyl]but-2-ynamide](/img/structure/B2686041.png)

![7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2686047.png)

![4-cyano-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2686048.png)